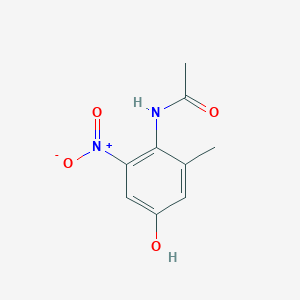

N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide

Description

Properties

Molecular Formula |

C9H10N2O4 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

N-(4-hydroxy-2-methyl-6-nitrophenyl)acetamide |

InChI |

InChI=1S/C9H10N2O4/c1-5-3-7(13)4-8(11(14)15)9(5)10-6(2)12/h3-4,13H,1-2H3,(H,10,12) |

InChI Key |

RCRRWHLTIBBXKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide typically involves the acetylation of 4-hydroxy-2-methyl-6-nitroaniline. One common method is to react 4-hydroxy-2-methyl-6-nitroaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Crystal Structures

Meta-substituted phenylacetamides exhibit distinct crystallographic behaviors. For example, N-(3-methylphenyl)-2,2,2-trichloro-acetamide crystallizes in a monoclinic system with one molecule per asymmetric unit, while its 3,5-dimethyl analog adopts a triclinic system with two molecules per unit . The nitro group, a strong electron-withdrawing substituent, significantly influences crystal packing by altering dipole interactions. In the target compound, the 6-nitro and 4-hydroxy groups may form intramolecular hydrogen bonds, stabilizing the planar conformation of the aromatic ring, as seen in N-(4-Hydroxy-2-nitrophenyl)acetamide .

Table 1: Crystallographic Parameters of Selected Acetamides

Biological Activity

N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide is an organic compound characterized by its unique structural features, including a nitro group, hydroxyl group, and an acetamide functional group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, which are influenced by its chemical structure and hydrogen bonding capabilities.

Structural Characteristics

The molecular formula of this compound is C₈H₈N₂O₄. Its structure allows for intramolecular hydrogen bonding between the NH group and a nitro oxygen atom, as well as intermolecular hydrogen bonding involving the hydroxyl group and an amide oxygen atom. This arrangement contributes to its stability and reactivity, differentiating it from similar compounds.

Antimicrobial Properties

Recent studies have indicated that this compound may exhibit antimicrobial properties. In vitro evaluations have shown that derivatives of nitrophenylacetamides can possess significant antibacterial activity against various pathogens. For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the nitrophenyl structure can enhance biological efficacy .

The biological activity of this compound is likely mediated through several mechanisms:

- Nitro Group Activity : The presence of the nitro group is known to play a critical role in the compound's interaction with biological targets, potentially leading to the generation of reactive nitrogen species that can disrupt cellular processes.

- Hydrogen Bonding : The specific hydrogen bonding patterns may influence the compound's ability to interact with enzymes or receptors, enhancing its pharmacological potential .

Synthesis and Evaluation

A study focused on the synthesis of various nitrophenylacetamides, including this compound, highlighted its potential applications in drug development. The synthesis involved multi-step processes that yielded high-purity products suitable for biological testing. Following synthesis, compounds were subjected to antimicrobial assays to evaluate their effectiveness against selected bacterial strains .

Gene Expression Studies

Research has also explored how this compound influences gene expression in microbial systems. For example, studies indicated that exposure to this compound resulted in upregulation of genes associated with nitric oxide metabolism, suggesting a potential role in modulating plant-microbe interactions and stress responses .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-Hydroxyphenyl)acetamide | C₈H₉NO₂ | Common analgesic; lacks nitro group |

| N-(4-Hydroxy-3-nitrophenyl)acetamide | C₈H₈N₂O₄ | Isomer with different hydrogen bonding pattern |

| 4-Nitroaniline | C₆H₆N₂O₂ | Simple aromatic amine; used in dye synthesis |

This table illustrates how this compound compares structurally and functionally to other related compounds, emphasizing its unique properties due to the presence of both hydroxyl and nitro groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions with nitro-substituted phenyl precursors. Key steps include nitration, acetylation, and hydroxylation. Solvents like ethanol or acetic acid are preferred for their polarity and ability to stabilize intermediates. Catalysts such as HCl or H₂SO₄ enhance reaction rates . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Use SHELX software (SHELXL for refinement) to analyze bond lengths, angles, and torsion angles, ensuring agreement with density functional theory (DFT) calculations . Spectroscopic techniques like ¹H/¹³C NMR (DMSO-d₆ solvent, δ 2.1 ppm for acetamide methyl group) and FTIR (amide I band at ~1650 cm⁻¹, nitro group at ~1520 cm⁻¹) provide complementary validation .

Q. What analytical methods are critical for assessing compound stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve in buffers (pH 1–13), incubate at 37°C for 24–72 hrs, and quantify degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C for nitroacetamides) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target enzymes (e.g., cyclooxygenase-2). Parameterize the nitro and acetamide groups for hydrogen bonding and π-π stacking. Validate with in vitro assays measuring IC₅₀ values, ensuring correlation between computed binding energies and experimental inhibition .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous nitroacetamides?

- Methodological Answer :

- Comparative SAR Analysis : Systematically vary substituents (e.g., methyl vs. methoxy groups) and correlate with activity trends (e.g., anti-inflammatory vs. anticancer effects) .

- Data Normalization : Account for assay variability (e.g., cell line differences, incubation times) by standardizing protocols (e.g., MTT assay at 48 hrs, 10% FBS) .

Q. How are multi-step synthetic intermediates characterized to avoid byproduct formation?

- Methodological Answer : Use LC-MS to track intermediates (e.g., nitro-phenol precursors) and identify byproducts (e.g., over-acetylated derivatives). Optimize reaction stoichiometry (e.g., 1.2 eq acetic anhydride) and temperature (70–80°C) to minimize side reactions .

Q. What crystallographic challenges arise during refinement of nitroacetamide derivatives, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.